molecular formula C12H10NO2PS B14507436 2-Phenoxy-2,3-dihydro-1,3,2lambda~5~-benzothiazaphosphol-2-one CAS No. 64672-10-2

2-Phenoxy-2,3-dihydro-1,3,2lambda~5~-benzothiazaphosphol-2-one

Cat. No.: B14507436
CAS No.: 64672-10-2
M. Wt: 263.25 g/mol
InChI Key: PVHQOHMQXKSVNV-UHFFFAOYSA-N
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Description

2-Phenoxy-2,3-dihydro-1,3,2lambda~5~-benzothiazaphosphol-2-one is a complex organophosphorus compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a benzothiazaphosphol ring system, which is a rare and intriguing structural motif in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxy-2,3-dihydro-1,3,2lambda~5~-benzothiazaphosphol-2-one typically involves the condensation of 2-aminobenzenethiol with phenylphosphonic dichloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like toluene under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Phenoxy-2,3-dihydro-1,3,2lambda~5~-benzothiazaphosphol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield the corresponding thiol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, where nucleophiles like amines or alcohols replace the phenoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, alcohols, in the presence of a base like triethylamine

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol derivatives

    Substitution: Phosphoramidates, phosphorates

Scientific Research Applications

2-Phenoxy-2,3-dihydro-1,3,2lambda~5~-benzothiazaphosphol-2-one has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of 2-Phenoxy-2,3-dihydro-1,3,2lambda~5~-benzothiazaphosphol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s phosphorus atom can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, its aromatic structure allows for π-π interactions with other aromatic systems, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylsulfanyl-2,3-dihydro-1,3,2lambda~5~-benzothiazaphosphol-2-one
  • 2-Phenoxy-2,3-dihydro-1H-indane-1,3-dione

Uniqueness

2-Phenoxy-2,3-dihydro-1,3,2lambda~5~-benzothiazaphosphol-2-one is unique due to its benzothiazaphosphol ring system, which is not commonly found in other compounds. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

64672-10-2

Molecular Formula

C12H10NO2PS

Molecular Weight

263.25 g/mol

IUPAC Name

2-phenoxy-3H-1,3,2λ5-benzothiazaphosphole 2-oxide

InChI

InChI=1S/C12H10NO2PS/c14-16(15-10-6-2-1-3-7-10)13-11-8-4-5-9-12(11)17-16/h1-9H,(H,13,14)

InChI Key

PVHQOHMQXKSVNV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OP2(=O)NC3=CC=CC=C3S2

Origin of Product

United States

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